molecular formula C10H16O2 B14352459 Methyl nona-3,5-dienoate CAS No. 93677-57-7

Methyl nona-3,5-dienoate

Cat. No.: B14352459
CAS No.: 93677-57-7
M. Wt: 168.23 g/mol
InChI Key: ASUGGTYVGGYZHZ-UHFFFAOYSA-N
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Description

Methyl nona-3,5-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from nona-3,5-dienoic acid and methanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond, and an ester functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl nona-3,5-dienoate can be synthesized through several methods. One common approach involves the esterification of nona-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the palladium-catalyzed cross-coupling reaction of an alkyne with a suitable halide precursor. This method allows for the selective formation of the conjugated diene system in the ester.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale esterification processes. These processes often employ continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of solid acid catalysts and advanced separation techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl nona-3,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The conjugated diene system can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted dienes and esters.

Scientific Research Applications

Methyl nona-3,5-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated diene systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl nona-3,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in the synthesis of complex organic molecules. The ester functional group can undergo hydrolysis to release nona-3,5-dienoic acid and methanol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl nona-3,5-dienoate can be compared with other similar compounds, such as:

    Methyl octa-2,4-dienoate: Similar structure but with one less carbon atom.

    Methyl deca-4,6-dienoate: Similar structure but with one more carbon atom.

    Ethyl nona-3,5-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Properties

CAS No.

93677-57-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl nona-3,5-dienoate

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h5-8H,3-4,9H2,1-2H3

InChI Key

ASUGGTYVGGYZHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCC(=O)OC

Origin of Product

United States

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